molecular formula C13H18FNO B5774637 1-[2-(2-fluorophenoxy)ethyl]piperidine

1-[2-(2-fluorophenoxy)ethyl]piperidine

Número de catálogo: B5774637
Peso molecular: 223.29 g/mol
Clave InChI: MUBKBIGCRROAOW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[2-(2-Fluorophenoxy)ethyl]piperidine is a piperidine derivative featuring a 2-fluorophenoxy group attached to the piperidine ring via an ethyl chain. For example, piperidine derivatives such as cloperastine (an antitussive) and SNRI (serotonin-norepinephrine reuptake inhibitor) candidates share key structural motifs, emphasizing the versatility of this scaffold .

Propiedades

IUPAC Name

1-[2-(2-fluorophenoxy)ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c14-12-6-2-3-7-13(12)16-11-10-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBKBIGCRROAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 1-[2-(2-fluorophenoxy)ethyl]piperidine typically involves the reaction of 2-fluorophenol with 2-chloroethylpiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-fluorophenol attacks the electrophilic carbon of 2-chloroethylpiperidine, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Análisis De Reacciones Químicas

1-[2-(2-Fluorophenoxy)ethyl]piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.

Aplicaciones Científicas De Investigación

1-[2-(2-Fluorophenoxy)ethyl]piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mecanismo De Acción

The mechanism of action of 1-[2-(2-fluorophenoxy)ethyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparación Con Compuestos Similares

Structural Analogues and Pharmacological Profiles

The table below compares 1-[2-(2-fluorophenoxy)ethyl]piperidine with structurally related piperidine derivatives:

Compound Substituents Pharmacological Activity Key Findings
1-[2-(2-Fluorophenoxy)ethyl]piperidine 2-Fluorophenoxy-ethyl Putative SNRI (based on structural analogs) Under investigation for neuropathic pain; no direct metabolic data available .
Cloperastine (1-[2-(4-chlorobenzhydryloxy)ethyl]piperidine) 4-Chlorobenzhydryloxy-ethyl Antitussive (cough suppressant) Marketed drug; binds to sigma receptors, with minimal CNS side effects .
1-(2,2,2-Trifluoroethyl)piperidine Trifluoroethyl Not specified Exhibits conformational stability influenced by electron-withdrawing CF₃ group; lower basicity compared to amide/sulfonamide analogs .
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Benzyl + benzoylamino-ethyl Anti-acetylcholinesterase (AChE) IC₅₀ = 0.56 nM; 18,000-fold selectivity for AChE over BuChE .
4-[2-(2-Fluorophenoxy)phenyl]piperidine 2-Fluorophenoxy-phenyl SNRI Patent-pending compound for pain disorders; targets serotonin/norepinephrine transporters .

Physicochemical Properties

  • Basicity (pKa): Piperidine derivatives with electron-withdrawing groups (e.g., CF₃ in 1-(2,2,2-trifluoroethyl)piperidine) exhibit reduced basicity (pKa ~7.2) compared to unsubstituted piperidine (pKa ~11.3), affecting protonation and receptor binding .

Structure-Activity Relationships (SAR)

  • Substituent Position: Para-substituted aryl groups (e.g., cloperastine’s 4-chlorophenyl) enhance sigma receptor binding, while ortho-substitution (e.g., 2-fluorophenoxy) may favor SNRI activity due to steric and electronic effects .
  • Chain Length: Ethyl linkers optimize spatial orientation for receptor engagement, as seen in both cloperastine and AChE inhibitors .
  • Electron-Withdrawing Groups: Fluorine atoms improve metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation .

Research Findings and Clinical Relevance

  • Enzyme Inhibition: Bulky substituents (e.g., benzylsulfonyl in 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine) enhance AChE inhibition by occupying the enzyme’s peripheral anionic site .
  • Metabolic Stability: Piperidine derivatives with aryloxy groups (e.g., 2-fluorophenoxy) show improved in vitro stability compared to alkylamines, as evidenced by cloperastine’s clinical efficacy .

Q & A

Q. Methodological Insight :

  • Use radioligand binding assays (e.g., [³H]-5-HT for 5-HT₇) with HEK293 cells expressing recombinant receptors.
  • Compare IC₅₀ values across halogenated derivatives to quantify selectivity .

Which analytical techniques are most effective for characterizing purity and structural integrity?

Q. Basic Research Focus

  • NMR Spectroscopy : ¹⁹F NMR (δ ≈ -115 ppm for aromatic fluorine) and ¹H NMR (piperidine protons at δ 2.5–3.5 ppm) confirm regiochemistry .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) achieve >98% purity with UV detection at 254 nm .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 264.13 g/mol) .

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Predicts oxidative metabolism sites (e.g., piperidine ring oxidation) with Mulliken charge analysis .
  • ADMET Prediction : Tools like SwissADME estimate CYP450 interactions (e.g., CYP3A4 as primary metabolizer) and hERG channel inhibition risks .

Q. Advanced Research Focus

  • LogP optimization : Target LogP = 2–3 (measured via shake-flask method) balances lipid solubility and aqueous solubility .
  • Molecular weight : Keep <450 Da (current MW = 263.3 g/mol) to avoid efflux by P-glycoprotein .
  • Hydrogen bond donors : Limit to ≤2 (e.g., one from piperidine NH) to reduce BBB efflux .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.